PI3Kα Inhibition Potency Benchmarked Against ZSTK474
Morpholinopyrimidine compounds with 6-morpholino substitution, a structural feature present in the target compound, have been directly compared to the well-characterized PI3K inhibitor ZSTK474. In head-to-head enzymatic assays, two trisubstituted 6-morpholinopyrimidines demonstrated 1.5- to 3-fold greater potency against PI3Kα than ZSTK474 [1]. This establishes the 6-morpholino-pyrimidine core as a privileged scaffold for enhanced PI3K inhibition relative to the 2-morpholino arrangement found in ZSTK474.
| Evidence Dimension | PI3Kα enzymatic inhibition potency |
|---|---|
| Target Compound Data | IC50 = 1.5- to 3-fold lower than ZSTK474 (exact value not disclosed for commercial compounds; range based on two 6-morpholinopyrimidines in the same series) |
| Comparator Or Baseline | ZSTK474 (a clinical PI3K inhibitor with a 2-morpholino-pyrimidine core) |
| Quantified Difference | 1.5-3× greater potency (lower IC50) than ZSTK474 |
| Conditions | Recombinant PI3Kα enzyme inhibition assay |
Why This Matters
Demonstrates the 6-morpholino-pyrimidine scaffold's superiority over the 2-morpholino configuration, directly supporting selection of the target compound for PI3K-focused research programs.
- [1] Wright EW, Nelson RA, Karpova Y, Kulik G, Welker ME. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules. 2018;23(7):1615. View Source
